molecular formula C15H19ClN2O5S B2725464 1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid CAS No. 1025448-30-9

1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid

Cat. No.: B2725464
CAS No.: 1025448-30-9
M. Wt: 374.84
InChI Key: OSIXJWWBLJKRDS-UHFFFAOYSA-N
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Description

1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid (CAS: 1025448-30-9) is a synthetic organic compound with a molecular formula of C₁₅H₁₉ClN₂O₅S and a molecular weight of 374.8 g/mol. It features a piperidine-2-carboxylic acid backbone substituted with a 2-chloro-5-(dimethylsulfamoyl)benzoyl group. The dimethylsulfamoyl moiety contributes to its polarity, while the chloro substituent enhances lipophilicity, as reflected by its XLogP3 value of 1.6 .

Properties

IUPAC Name

1-[2-chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O5S/c1-17(2)24(22,23)10-6-7-12(16)11(9-10)14(19)18-8-4-3-5-13(18)15(20)21/h6-7,9,13H,3-5,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIXJWWBLJKRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)N2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorosulfonation of 2-Chlorobenzoic Acid

This method involves sequential sulfonation and dimethylamination:

  • Sulfonation : 2-Chlorobenzoic acid is treated with chlorosulfonic acid at 0–5°C to yield 2-chloro-5-sulfobenzoic acid.
  • Dimethylamination : The sulfonic acid group is converted to a sulfonamide using dimethylamine gas in anhydrous dichloromethane (DCM).
  • Acyl chloride formation : The carboxylic acid is activated with thionyl chloride (SOCl₂) under reflux in toluene, producing the benzoyl chloride.

Key parameters :

  • Excess SOCl₂ (1.5–2.0 equivalents) ensures complete conversion.
  • Reaction time: 4–6 hours at 70–80°C.

Nitration-Reduction-Sulfonation Sequence

An alternative route starts with 2-chloro-5-nitrobenzoic acid:

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine.
  • Sulfonylation : The amine reacts with dimethylsulfamoyl chloride in pyridine to install the sulfonamide.
  • Chlorination : Thionyl chloride converts the acid to the acyl chloride.

Advantages : Higher regioselectivity for the 5-position sulfonamide group.

Preparation of Piperidine-2-carboxylic Acid

Piperidine-2-carboxylic acid (nipecotic acid) is synthesized via:

Enantioselective Hydrogenation of Pyridine-2-carboxylic Acid

  • Substrate : Pyridine-2-carboxylic acid is hydrogenated using a chiral Rh catalyst (e.g., [Rh(COD)((R)-BINAP)]⁺) under 50 bar H₂.
  • Yield : 85–92% enantiomeric excess (ee) for the (S)-enantiomer.

Resolution of Racemic Mixtures

Racemic nipecotic acid is resolved using L-tartaric acid in ethanol, achieving >99% ee after recrystallization.

Industrial-scale method : Enzymatic resolution with acylase I, yielding 40–45% isolated (S)-enantiomer.

Coupling of Benzoyl Chloride with Piperidine-2-carboxylic Acid

The final step involves nucleophilic acyl substitution:

Schotten-Baumann Reaction

  • Conditions : Piperidine-2-carboxylic acid (1.0 equivalent) is dissolved in 10% NaOH.
  • Coupling : Benzoyl chloride (1.05 equivalents) is added dropwise at 0–5°C, followed by stirring at room temperature for 12 hours.
  • Workup : Acidification with HCl precipitates the product, which is recrystallized from ethanol/water (3:1).

Yield : 68–74%.

Carbodiimide-Mediated Coupling

For sterically hindered substrates:

  • Activation : Piperidine-2-carboxylic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM.
  • Reaction : The benzoyl chloride is added, and the mixture is stirred for 24 hours at 25°C.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product.

Yield : 82–86%.

Analytical Validation and Optimization

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J = 2.4 Hz, 1H, Ar-H), 7.78 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.62 (d, J = 8.8 Hz, 1H, Ar-H), 4.31 (m, 1H, piperidine-H), 3.12 (s, 6H, N(CH₃)₂), 2.85–2.70 (m, 2H, piperidine-H), 1.90–1.50 (m, 4H, piperidine-H).
  • IR : 1695 cm⁻¹ (C=O stretch), 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Purity Optimization

  • Recrystallization : Ethanol/water (3:1) achieves ≥98% purity.
  • Chromatography : Silica gel with ethyl acetate/methanol (9:1) removes residual dimethylsulfamoyl chloride.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Benzoyl chloride synthesis : Replace SOCl₂ with PCl₅ in chlorobenzene, reducing byproduct formation.
  • Coupling step : Use continuous flow reactors to enhance mixing and reduce reaction time.

Environmental Impact Mitigation

  • Waste treatment : Neutralize HCl gas with NaOH scrubbers.
  • Solvent recovery : Distill toluene and DCM for reuse (≥95% recovery).

Challenges and Alternatives

Competing Side Reactions

  • Sulfonamide hydrolysis : Minimized by maintaining pH < 2 during coupling.
  • Piperidine ring opening : Avoid elevated temperatures (>50°C) during acyl chloride reactions.

Alternative Routes

  • Ugi four-component reaction : Combine 2-chloro-5-(dimethylsulfamoyl)benzaldehyde, piperidine-2-carboxylic acid, an isocyanide, and tert-butyl isocyanide in methanol.
    • Yield : 55–60%.

Chemical Reactions Analysis

1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily recognized for its potential role in drug development, specifically as a bioisostere of carboxylic acids. Bioisosteres are compounds that have similar chemical structures and biological properties but may differ in their physical or chemical properties. The substitution of traditional carboxylic acid moieties with this compound can enhance pharmacokinetic properties, such as solubility and absorption.

Case Studies in Drug Development

  • Teriflunomide Synthesis : In a notable study, researchers utilized methodologies involving similar piperidine derivatives to synthesize Teriflunomide, an FDA-approved treatment for multiple sclerosis. The study highlighted the effectiveness of using piperidine derivatives in achieving high yields of complex amide bonds under solvent-free conditions, demonstrating the utility of such compounds in pharmaceutical applications .
  • Prostaglandin E Receptor Antagonists : Another example involves the design of brain-penetrant antagonists for prostaglandin E receptors. Here, the incorporation of bioisosteric replacements for carboxylic acids led to compounds that retained high binding affinity while improving bioavailability and pharmacokinetic profiles .

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including:

  • Amide Formation : The compound can be utilized to synthesize N-benzyl amides efficiently, showcasing its ability to act as a coupling agent in peptide synthesis .
  • Mechanosynthesis : Recent advancements have demonstrated the potential for mechanosynthesis using this compound, allowing for reactions to proceed rapidly without solvents, thus promoting greener chemistry practices .

Research on Bioisosteres

Research indicates that compounds like 1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid can replace carboxylic acids in drug design without significantly altering biological activity. This property is crucial for enhancing drug stability and efficacy while minimizing side effects .

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its application:

  • Melting Point : Predicted melting point is around 604.1 °C.
  • Solubility : The solubility characteristics are vital for its application in drug formulation.
  • Reactivity : The compound exhibits stability under various reaction conditions, making it suitable for diverse synthetic applications .

Mechanism of Action

The mechanism of action of 1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-[2-Chloro-5-[(dimethylamino)sulfonyl]benzoyl]pyrrolidine-2-carboxylic Acid

  • Molecular Formula : C₁₄H₁₇ClN₂O₅S
  • Key Differences: Replaces the piperidine ring (6-membered) with a pyrrolidine ring (5-membered), reducing steric bulk. The shorter ring system may alter conformational flexibility and target-binding interactions.

1-(Methylsulfonyl)piperidine-2-carboxylic Acid

  • CAS : 1008975-54-9
  • Key Differences: Lacks the chlorobenzoyl group, simplifying the structure but removing the chloro substituent’s electronic effects.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • CAS : 89581-58-8
  • The absence of a sulfonamide group reduces polarity, increasing lipophilicity (XLogP3 ~2.0 estimated) .

4,5-Bis(dimethylamino)naphthalene-1-carbaldehyde

  • Molecular Formula : C₁₅H₁₈N₂O
  • Key Differences :
    • Substitutes the carboxylic acid with an aldehyde group, significantly altering reactivity and bioavailability.
    • The naphthalene core provides extended π-conjugation, enhancing UV absorption properties but reducing solubility .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) XLogP3 Key Functional Groups Solubility (Predicted)
Target Compound 374.8 1.6 Chloro, dimethylsulfamoyl, carboxylic acid Moderate
Pyrrolidine Analog ~360.8 ~1.3 Chloro, dimethylsulfamoyl, carboxylic acid Higher
1-(Methylsulfonyl)piperidine-2-carboxylic Acid ~207.2 ~0.5 Methylsulfonyl, carboxylic acid High
2-Chloro-6-methylpyrimidine-4-carboxylic Acid 188.6 ~2.0 Chloro, pyrimidine, carboxylic acid Low

Notes:

  • Piperidine vs. pyrrolidine : The 6-membered piperidine ring offers greater conformational stability, which may improve binding to rigid biological targets like enzymes or receptors .

Research and Application Insights

  • Structural Analogues in Patents : Piperidine-2-carboxylic acid derivatives with fluorophenyl or trifluoromethyl groups (e.g., EP 4374877A2 ) highlight the importance of halogen substituents in enhancing metabolic stability and target affinity.

Biological Activity

1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid, with the CAS number 1025448-30-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H19_{19}ClN2_2O5_5S, with a molecular weight of approximately 374.84 g/mol. The structure consists of a piperidine ring substituted with a chloro and a dimethylsulfamoyl group, which may influence its biological activity.

PropertyValue
CAS Number1025448-30-9
Molecular FormulaC15_{15}H19_{19}ClN2_2O5_5S
Molecular Weight374.84 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may inhibit certain enzymes or receptors involved in disease pathways, particularly those related to inflammation and pain modulation.

Pharmacological Effects

  • Anti-inflammatory Activity : Preliminary studies indicate that this compound exhibits anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines.
  • Analgesic Effects : It may also possess analgesic effects, making it a candidate for pain management therapies.
  • Neuroprotective Properties : Some research points to neuroprotective effects, suggesting its utility in neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively reduce the activity of specific enzymes linked to inflammatory responses. For instance, a study published in Bioorganic & Medicinal Chemistry Letters highlighted its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

In Vivo Studies

Animal models have been employed to further investigate the pharmacological effects of this compound. A notable study observed significant reductions in pain responses in rodent models treated with the compound, indicating its potential as an analgesic agent .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeFindingsReference
In VitroInhibition of COX enzymes
In VivoReduced pain response in rodent models
MechanismPotential anti-inflammatory and analgesic effects

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the piperidine ring, benzoyl substituents, and dimethylsulfamoyl group. Integrate coupling constants to verify stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns to validate the molecular formula.
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly useful for resolving conformational ambiguities in the piperidine ring or sulfonamide orientation .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm1^{-1}) and sulfonamide (S=O) vibrations (~1350–1150 cm1^{-1}).

Q. What are the key considerations in designing synthetic pathways for this compound?

  • Methodological Answer :

  • Multi-Step Synthesis : Start with functionalized piperidine-2-carboxylic acid derivatives. Protect the carboxylic acid group (e.g., methyl ester) to prevent side reactions during subsequent steps.
  • Coupling Reactions : Use benzoyl chloride intermediates (e.g., 2-chloro-5-(dimethylsulfamoyl)benzoyl chloride) for acylation of the piperidine nitrogen. Reference similar protocols for sulfonamide-containing compounds, such as ABT-639 synthesis (Scheme 1 in ) .
  • Purification : Optimize column chromatography (e.g., silica gel, gradient elution) or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product.

Advanced Research Questions

Q. How can researchers optimize reaction yields during the acylation step of piperidine-2-carboxylic acid derivatives?

  • Methodological Answer :

  • Catalyst Selection : Use DMF as a catalyst for benzoyl chloride activation, as demonstrated in sulfonamide synthesis ( ) .
  • Stoichiometry Control : Add the acylating agent (e.g., benzoyl chloride) slowly over 1 hour to minimize side reactions like over-acylation or hydrolysis.
  • Temperature Modulation : Conduct reactions at 0–5°C to stabilize reactive intermediates, followed by gradual warming to room temperature.
  • Example Conditions :
StepReagentSolventTemp.Yield
Acylation2-Chloro-5-(dimethylsulfamoyl)benzoyl chlorideDichloromethane0°C → RT70–85%

Q. What strategies are effective in resolving contradictions between computational predictions and experimental crystallographic data?

  • Methodological Answer :

  • Refinement Software : Use SHELXL for iterative refinement of crystallographic models, adjusting thermal parameters and occupancy factors to reconcile discrepancies .
  • Cross-Validation : Compare computational predictions (e.g., density functional theory (DFT)-optimized geometries) with experimental NMR data (e.g., NOESY for spatial proximity) .
  • Twinned Data Handling : For ambiguous diffraction patterns, apply SHELXE to test for twinning and reprocess data with alternative space groups.

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :

  • Storage Conditions : Keep in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis of the sulfonamide or ester groups. Avoid exposure to moisture and light .
  • Handling Precautions : Use gloveboxes for hygroscopic intermediates. Pre-dry solvents (e.g., molecular sieves for DCM) to minimize degradation.

Q. What in vitro assays are recommended to evaluate the ADME properties of this compound?

  • Methodological Answer :

  • Permeability : Perform Caco-2 cell monolayer assays to predict intestinal absorption.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.
  • Protein Binding : Use equilibrium dialysis or ultrafiltration to measure plasma protein binding.
  • Reference sulfonamide ADME optimization strategies from , which highlight metabolic liability mitigation (e.g., steric shielding of labile groups) .

Data Contradiction Analysis

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay Validation : Standardize protocols (e.g., cell line source, incubation time) to minimize variability. For example, use HEK293 cells stably expressing target receptors for consistent ion channel studies.
  • Positive Controls : Include reference compounds (e.g., ABT-639 for T-type calcium channels) to calibrate assay sensitivity .
  • Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent DMSO concentration, pH shifts).

Computational Modeling

Q. What computational tools are suitable for predicting the binding mode of this compound to protein targets?

  • Methodological Answer :

  • Docking Software : Use AutoDock Vina or Schrödinger Glide to model interactions with sulfonamide-binding pockets (e.g., carbonic anhydrase).
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess conformational stability of the piperidine ring in aqueous vs. lipid bilayer environments.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities, referencing structural data from .

Synthetic Route Optimization

Q. How can researchers scale up the synthesis of this compound without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., acylation) to improve heat dissipation and reproducibility.
  • Quality Control : Use inline PAT (Process Analytical Technology) tools like FTIR or HPLC to monitor reaction progression in real time.
  • Case Study : A scaled-up version of ’s synthesis achieved 77% yield via one-step purification, emphasizing catalyst recycling and solvent recovery .

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